N,N-dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
Description
Crystallographic Data and Conformational Analysis
The crystallographic characterization of this compound reveals fundamental structural parameters that govern its molecular behavior. Based on related pyrrolidine-pyrimidine systems, the molecular formula can be established as C10H18Cl2N4, incorporating the characteristic structural elements of both heterocyclic components. The pyrrolidine ring system exhibits significant conformational flexibility, which directly influences the overall molecular geometry and potential binding interactions.
The conformational analysis of the pyrrolidine component demonstrates the importance of ring puckering in determining the spatial orientation of substituents. Research has shown that pyrrolidine rings can adopt various envelope and half-chair conformations, with the specific conformation being influenced by the nature and position of substituents. In the case of this compound, the presence of the pyrimidine substituent at the 3-position of the pyrrolidine ring creates steric constraints that favor specific conformational states.
The pyrimidine moiety contributes additional structural complexity through its aromatic character and the positioning of nitrogen atoms at the 1 and 3 positions. The planar nature of the pyrimidine ring contrasts with the three-dimensional character of the pyrrolidine component, creating a molecular architecture with distinct regions of planarity and flexibility. The N,N-dimethyl substitution pattern at the 2-amino position of the pyrimidine ring introduces further steric considerations that influence the overall molecular conformation.
Electronic Structure and Quantum Mechanical Calculations
The electronic structure of this compound is characterized by the presence of multiple nitrogen atoms that serve as both hydrogen bond acceptors and sites for protonation in the dihydrochloride salt form. Quantum mechanical calculations on related pyrimidine-pyrrolidine systems have revealed significant electronic delocalization effects that influence both the molecular geometry and chemical reactivity.
The pyrimidine ring system exhibits characteristic aromatic electronic properties with delocalized pi-electron density distributed across the six-membered heterocycle. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring contribute lone pair electrons that participate in hydrogen bonding interactions and coordinate with the chloride counterions in the salt form. The amino group at position 2 of the pyrimidine ring provides additional sites for protonation and hydrogen bonding.
The pyrrolidine nitrogen atom represents another critical site for electronic interactions, particularly in the formation of the dihydrochloride salt. The protonation of this nitrogen center significantly alters the electronic distribution within the molecule and influences the conformational preferences of the pyrrolidine ring. Computational studies have demonstrated that protonation can shift the conformational equilibrium and affect the overall molecular geometry.
The N,N-dimethyl substitution pattern introduces steric and electronic effects that influence the basicity of the amino group and its propensity for hydrogen bonding. The methyl groups provide electron-donating character that enhances the nucleophilicity of the nitrogen atom while simultaneously creating steric hindrance that affects the accessibility of the lone pair electrons.
Hydrogen Bonding Patterns and Supramolecular Arrangements
The hydrogen bonding patterns in this compound are fundamental to understanding its solid-state structure and solution behavior. The dihydrochloride salt form creates multiple opportunities for hydrogen bonding interactions between the protonated nitrogen centers and the chloride counterions. These interactions are crucial for stabilizing the crystal structure and influencing the physical properties of the compound.
In the solid state, the protonated pyrrolidine nitrogen forms strong hydrogen bonds with chloride anions, creating characteristic nitrogen-hydrogen-chloride motifs that are commonly observed in organic hydrochloride salts. The distances for these hydrogen bonds typically range from 2.0 to 2.3 Angstroms, representing strong ionic hydrogen bonding interactions. The geometric parameters of these hydrogen bonds, including bond angles and distances, are influenced by the conformational constraints imposed by the pyrrolidine ring system.
The pyrimidine nitrogen atoms serve as hydrogen bond acceptors, participating in weaker but structurally significant interactions with neighboring molecules or with water molecules that may be incorporated into the crystal structure. These secondary hydrogen bonding interactions contribute to the formation of extended supramolecular networks that stabilize the crystal lattice.
The supramolecular arrangements in the crystal structure are further influenced by pi-pi stacking interactions between pyrimidine rings of adjacent molecules. These aromatic stacking interactions, while weaker than hydrogen bonds, contribute to the overall stability of the crystal packing and influence the physical properties of the solid material. The typical distance for such interactions ranges from 3.3 to 3.8 Angstroms, representing optimal overlap between aromatic ring systems.
| Interaction Type | Typical Distance (Å) | Interaction Strength |
|---|---|---|
| N-H···Cl⁻ | 2.0-2.3 | Strong ionic H-bond |
| N···H-N | 2.8-3.2 | Moderate H-bond |
| π-π stacking | 3.3-3.8 | Weak aromatic interaction |
| C-H···N | 2.5-2.9 | Weak H-bond |
Comparative Analysis with Related Pyrimidine-Pyrrolidine Hybrid Systems
The comparative analysis of this compound with related pyrimidine-pyrrolidine hybrid systems reveals important structure-activity relationships and conformational trends. Several closely related compounds have been characterized, including 1-(pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride and various substituted derivatives that provide insight into the effects of structural modifications.
The stereochemistry of the pyrrolidine substitution significantly influences the molecular properties and biological activity. Research has demonstrated that the configuration at the 3-position of the pyrrolidine ring can dramatically affect the binding affinity and selectivity of these compounds. For example, the (R)-4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride and its (S)-enantiomer exhibit different conformational preferences and potentially different biological activities.
The substitution pattern on the pyrimidine ring also plays a crucial role in determining the physical and chemical properties of these hybrid systems. Compounds such as 4-(pyridin-2-yl)pyrimidin-2-amine demonstrate how the incorporation of additional aromatic rings can influence the electronic properties and hydrogen bonding capabilities. The presence of methyl groups at various positions on the pyrimidine ring, as seen in the 4,6-dimethyl derivatives, creates steric effects that influence both the molecular conformation and the accessibility of hydrogen bonding sites.
The formation of different salt forms represents another important variable in these systems. While the dihydrochloride salt is common, some related compounds exist as monohydrochloride salts or as free bases, each exhibiting different physical properties and stability characteristics. The choice of counterion and the degree of protonation significantly influence the solid-state packing, solubility, and stability of these compounds.
Comparative studies have revealed that the pyrrolidine ring conformation is particularly sensitive to the substitution pattern and the formation of salt forms. The envelope and half-chair conformations of the pyrrolidine ring can interconvert relatively easily, but the presence of specific substituents can stabilize particular conformational states. This conformational flexibility is important for understanding the potential biological activity of these compounds, as different conformations may exhibit different binding affinities for target proteins.
Properties
IUPAC Name |
N,N-dimethyl-4-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-14(2)10-12-6-4-9(13-10)8-3-5-11-7-8;;/h4,6,8,11H,3,5,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYNKWBBTNDHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of N,N-dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride predominantly employs a multi-step approach comprising:
- Formation of the pyrimidine core via nucleophilic aromatic substitution or cyclization.
- Introduction of the pyrrolidin-3-yl substituent at the 4-position.
- N-methylation of the amino group at the 2-position.
- Final salt formation with hydrochloric acid to obtain the dihydrochloride salt.
This modular approach allows for structural diversification and optimization of yields and purity.
Pyrimidine Ring Formation
Method A: Cyclization from β-Dicarbonyl Precursors
One common method involves cyclization of β-dicarbonyl compounds with amidines or guanidines to form the pyrimidine ring. For example, the condensation of β-ketoesters with guanidine derivatives under reflux conditions yields the pyrimidine scaffold.
Method B: Nucleophilic Aromatic Substitution
Alternatively, starting from 2,4-dichloropyrimidine derivatives, nucleophilic substitution with suitable amines introduces the desired substituents. This approach is exemplified in the synthesis of related derivatives, where the 4-position chlorines are displaced by pyrrolidine or methylamine groups.
Introduction of the Pyrrolidin-3-yl Group
The pyrrolidin-3-yl moiety can be introduced via:
- Nucleophilic substitution : Reacting 4-chloropyrimidine intermediates with pyrrolidine derivatives under suitable conditions.
- Reductive amination : Using aldehyde or ketone precursors with pyrrolidine to form the pyrrolidinyl substituent.
For example, a typical route involves reacting a 4-chloropyrimidine with pyrrolidine in the presence of a base like potassium carbonate, under reflux, to afford the 4-(pyrrolidin-3-yl)pyrimidine.
N,N-Dimethylation of the Amino Group
The amino group at the 2-position is methylated using:
- Reductive methylation : Formaldehyde and formic acid or sodium cyanoborohydride can be employed for selective N,N-dimethylation.
- Alkylation with methyl iodide : Under basic conditions, methyl iodide reacts with the amino group to form the N,N-dimethyl derivative.
This step is crucial for enhancing biological activity and solubility.
Final Salt Formation
The free base is converted into its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in a suitable solvent such as ethanol or methanol. This step ensures compound stability and facilitates handling.
Representative Reaction Scheme
Step 1: Pyrimidine core synthesis
2,4-Dichloropyrimidine + Pyrrolidine → 4-(Pyrrolidin-3-yl)pyrimidine
Step 2: N,N-Dimethylation
4-(Pyrrolidin-3-yl)pyrimidine + Formaldehyde + Reducing agent → N,N-Dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine
Step 3: Salt formation
N,N-Dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine + HCl → Dihydrochloride salt
Data Table of Preparation Methods
| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 2,4-Dichloropyrimidine | Pyrrolidine, base, reflux | 4-(Pyrrolidin-3-yl)pyrimidine | 60-75% | Nucleophilic substitution at 4-position |
| 2 | 4-(Pyrrolidin-3-yl)pyrimidine | Formaldehyde, NaBH3CN | N,N-Dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine | 50-65% | Reductive methylation |
| 3 | Free base | HCl in ethanol | Dihydrochloride salt | Quantitative | Salt stabilization |
Research Findings and Optimization
Recent studies emphasize the importance of reaction conditions for maximizing yields and purity. For example, controlling temperature and reaction time during nucleophilic substitution minimizes side reactions. The use of microwave-assisted synthesis has been explored to accelerate reaction times and improve yields. Purification typically involves column chromatography or recrystallization from suitable solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could potentially reduce any double bonds or functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups to the pyrimidine or pyrrolidine rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural similarities to other pyrimidine derivatives suggest that it may inhibit key enzymes involved in cancer progression.
- Mechanism of Action : The compound induces apoptosis and causes cell cycle arrest at the G2/M phase in various cancer cell lines, which is crucial for its anticancer efficacy.
- Case Study : In a study involving triple-negative breast cancer (TNBC) cells, the compound demonstrated an IC50 value as low as 0.126 μM, indicating strong antiproliferative effects.
Antibacterial Activity
The compound also exhibits promising antibacterial properties, particularly against Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin.
- Research Findings : In vitro evaluations indicate that this compound could serve as a lead for developing new antibacterial agents targeting resistant strains of bacteria.
Enzyme Inhibition
N,N-dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride has been studied for its ability to inhibit specific enzymes that are critical in various biochemical pathways.
- Enzyme Targets : The compound has shown potential in inhibiting kinases and other enzymes associated with cellular signaling pathways that regulate cell growth and survival.
Molecular Interactions
The compound's ability to interact with various molecular targets makes it a candidate for further research into drug design and development.
Anticancer Effects
A notable study demonstrated the administration of this compound in a mouse model, which resulted in significant inhibition of lung metastasis in TNBC. The treatment led to a marked reduction in metastatic nodules compared to control groups, indicating its potential as a therapeutic agent against aggressive cancer types.
Antibacterial Efficacy Assessment
In vitro studies have highlighted enhanced antibacterial properties compared to traditional antibiotics, suggesting that derivatives of this compound could be effective against resistant bacterial strains.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride would depend on its specific biological target. Generally, compounds of this nature may act by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with DNA or RNA synthesis: Affecting cellular processes.
Inhibiting specific signaling pathways: Leading to therapeutic effects.
Comparison with Similar Compounds
Core Pyrimidine Modifications
- N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride () : Replaces the pyrrolidine ring with a morpholine moiety. The morpholine ring introduces an oxygen atom, altering electronic properties and hydrogen-bonding capacity compared to pyrrolidine’s nitrogen-rich structure.
- N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride (BB35-1650, ) : Lacks the dimethyl group on the pyrimidin-2-amine, resulting in a smaller molecular weight (164.21 g/mol vs. inferred ~250–300 g/mol for the target compound).
- 4-{2-[4-(tert-Butyl)phenyl]-4-methylthiazol-5-yl}-N-(pyrrolidin-3-yl)pyrimidin-2-amine (Compound 21, ) : Incorporates a bulky tert-butylphenyl thiazole group, increasing steric hindrance and lipophilicity compared to the simpler pyrrolidine substituent in the target compound.
Amine Group Variations
- N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride () : Positions the pyrrolidine group at the 6-position of pyrimidine and includes a methyl group instead of dimethylation, reducing steric bulk and altering basicity.
- Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride () : Features an ether-linked pyrrolidine and diethylamine group, which may reduce aqueous solubility compared to the dimethylamine and direct pyrrolidine attachment in the target compound.
Physicochemical Properties
Research Findings and Implications
- Synthetic Challenges : The dihydrochloride form may complicate purification, as seen in Scheme BB (), where silica gel chromatography was required to isolate similar compounds .
- Biological Potential: While direct data are lacking, the antimicrobial efficacy of structurally related compounds (e.g., ) underscores the need for targeted assays to evaluate the target compound’s activity .
Biological Activity
N,N-Dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride, a nitrogen-containing heterocyclic compound, has emerged as a significant focus in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C8H14Cl2N4
- Molecular Weight : 237.13 g/mol
- CAS Number : 2098088-51-6
- Purity : Typically 95%
The compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Its structural similarity to other pyrimidine derivatives suggests potential applications in inhibiting key enzymes related to cancer progression and bacterial infections.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- IC50 Values : As low as 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating strong inhibitory effects on cell proliferation.
- Mechanisms : Induction of apoptosis and cell cycle arrest at the G2/M phase were observed in treated cells, suggesting that this compound may hinder tumor growth and metastasis effectively.
Case Study: Anticancer Effects in Mouse Models
A study involving the administration of this compound in a mouse model demonstrated significant inhibition of lung metastasis in triple-negative breast cancer (TNBC). The treatment resulted in a notable reduction in metastatic nodules compared to control groups, indicating its potential as a therapeutic agent against aggressive cancer types.
Antibacterial Activity
The compound also shows promise as an antibacterial agent. Research indicates that pyrrole derivatives can exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Values ranging from 3.12 to 12.5 μg/mL were recorded against S. aureus, outperforming standard antibiotics like ciprofloxacin (MIC = 2 μg/mL).
Assessment of Antibacterial Efficacy
In vitro evaluations of pyrrole derivatives showed enhanced antibacterial properties compared to traditional antibiotics. These findings suggest that these compounds could serve as lead compounds for developing new antibacterial agents targeting resistant strains of bacteria.
Data Summary Table
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-231 (breast cancer) | 0.126 μM | Apoptosis induction, G2/M phase arrest |
| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 μg/mL | Inhibition of bacterial growth |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N,N-dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, a pyrimidin-2-amine derivative can react with 3-aminopyrrolidine dihydrochloride in the presence of anhydrous potassium carbonate to form the target compound. Key optimizations include maintaining inert conditions (e.g., nitrogen atmosphere), stoichiometric control (e.g., 1:1.75 molar ratio of amine to base), and purification via recrystallization . Reaction yields (e.g., 94% in antimicrobial studies) depend on temperature control (ambient to 115°C) and solvent selection (e.g., DMSO or ethanol) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., pyrimidine protons at δ 8.41 ppm, pyrrolidine protons at δ 3.66–3.48 ppm) .
- Elemental Analysis : Validate stoichiometry (e.g., Cl content in dihydrochloride salts) and compare calculated vs. observed values (e.g., ±0.1% deviation) .
- HPLC : Use ≥98% purity thresholds with C18 columns and UV detection at 254 nm .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Refer to safety data sheets (SDS) for hazards and first-aid measures:
- PPE : Wear nitrile gloves, lab coats, and eye protection.
- Inhalation : Move to fresh air; monitor for respiratory distress.
- Skin/Eye Contact : Rinse with water for 15 minutes; remove contaminated clothing .
- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid aqueous runoff into drains .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate this compound’s antimicrobial activity against multidrug-resistant bacteria?
- Methodological Answer :
- Broth Microdilution : Test minimum inhibitory concentrations (MICs) using standardized bacterial strains (e.g., S. aureus or E. coli) in Mueller-Hinton broth. Include positive (ciprofloxacin) and negative (DMSO vehicle) controls.
- Time-Kill Assays : Measure bactericidal activity at 0–24 hours, with sampling intervals every 2–4 hours .
- Synergy Testing : Combine with β-lactams or fluoroquinolones to assess fractional inhibitory concentration indices (FICI) .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?
- Methodological Answer :
- Solubility Profiling : Use shake-flask methods in buffers (pH 1–7.4) and solvents (DMSO, ethanol). Centrifuge at 10,000×g for 30 minutes to separate undissolved particles .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products via LC-MS .
- Inter-Lab Validation : Replicate experiments using standardized protocols (e.g., USP guidelines) to minimize variability .
Q. How does the dihydrochloride salt form influence pharmacokinetic properties compared to the free base?
- Methodological Answer :
- Salt Screening : Compare solubility, hygroscopicity, and crystallinity of free base vs. dihydrochloride using XRPD and DSC.
- Dissolution Testing : Use USP Apparatus II (paddle method) at 37°C in simulated gastric fluid (pH 1.2). Measure dissolution efficiency (DE30min) .
- Bioavailability Studies : Administer equimolar doses in rodent models and quantify plasma concentrations via LC-MS/MS .
Q. What computational methods predict this compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to bacterial topoisomerase IV (PDB: 3FV5). Validate poses with MD simulations (100 ns) .
- QSAR Modeling : Corrogate substituent effects (e.g., pyrrolidine vs. piperidine rings) on MIC values using MLR or Random Forest algorithms .
- ADMET Prediction : Apply SwissADME or pkCSM to estimate permeability (LogP), CYP450 inhibition, and hERG cardiotoxicity risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
